molecular formula C5H5BrN2O B117211 2-Bromo-5-methoxypyrazine CAS No. 143250-10-6

2-Bromo-5-methoxypyrazine

Cat. No.: B117211
CAS No.: 143250-10-6
M. Wt: 189.01 g/mol
InChI Key: YMDHKDFBWIRZAZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyrazine is a heterocyclic organic compound characterized by the presence of bromine and methoxy functional groups attached to a pyrazine ring. This compound is known for its applications in various fields, including the food and beverage industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxypyrazine typically involves the bromination of 2,5-dibromopyrazine followed by methoxylation. One common method includes the reaction of 2,5-dibromopyrazine with sodium methoxide in tetrahydrofuran at temperatures ranging from 0 to 20°C for approximately 37 hours . The resulting product is then purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of palladium-catalyzed cross-coupling reactions to achieve higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, palladium catalysts, and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups .

Scientific Research Applications

2-Bromo-5-methoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzene
  • 2-Bromo-5-methoxypyridine
  • 2-Bromo-5-methoxyphenol

Comparison: Compared to these similar compounds, 2-Bromo-5-methoxypyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups on the pyrazine ring enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-5-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHKDFBWIRZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599584
Record name 2-Bromo-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143250-10-6
Record name 2-Bromo-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanolic hydrogen chloride (0.8 mL of a 10M methanolic solution) was added to a stirred solution of 2-amino-5-bromopyrazine (6.96 g, 0.04 mol) in anhydrous methanol (125 mL). To this cooled (-10° C.) solution was added isoamyl nitrite (16.1 mL, 0.12 mol) and the reaction mixture was stirred at -10° C. for 1.5 hours then at room temperature for 2 hours. The solvent was evaporated and the residue partitioned between aqueous saturated sodium carbonate (50 mL) and dichloromethane (4×50 mL). The combined organics were dried (sodium carbonate) and evaporated to give a brown oil which was purified by column chromatography on silica using 5% ethyl acetate in petroleum ether (60-80) to afford 2-bromo-5-methoxypyrazine as a pale yellow solid (6.45 g, 85%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-5-methoxypyrazine used in the synthesis of pyrrolo[1,2-a]pyrazines, and why is this significant?

A1: The research demonstrates the use of this compound as a starting material for synthesizing pyrrolo[1,2-a]pyrazine derivatives. [] The process involves a Palladium-catalyzed intermolecular cycloisomerization reaction with propargyl amines or ethers. [] This synthetic route is significant because it offers a potentially efficient and versatile method to access a variety of pyrrolo[1,2-a]pyrazines, a class of compounds exhibiting promising anti-inflammatory activity.

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